molecular formula C9H10FNO B12430288 1-(2-fluorophenyl)-N-methoxyethanimine

1-(2-fluorophenyl)-N-methoxyethanimine

Cat. No.: B12430288
M. Wt: 167.18 g/mol
InChI Key: DJBXYYZPYRDCIK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)ethylideneamine: is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is also known by its IUPAC name N-(1-(2-fluorophenyl)vinyl)-O-methylhydroxylamine . This compound is characterized by the presence of a fluorophenyl group attached to an ethylidene moiety, which is further linked to a methoxyamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)ethylideneamine typically involves the reaction of 2-fluoroacetophenone with O-methylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2-Fluorophenyl)ethylideneamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

    Reduction: The compound can be reduced using reducing agents like or .

    Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like or .

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: 1-(2-Fluorophenyl)ethylideneamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of fluorinated groups with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated phenyl group can enhance the binding affinity and selectivity of drug candidates.

Industry: In the industrial sector, 1-(2-fluorophenyl)ethylideneamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)ethylideneamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methoxyamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)ethylideneamine
  • 1-(2-Bromophenyl)ethylideneamine
  • 1-(2-Methylphenyl)ethylideneamine

Comparison: Compared to its analogs, 1-(2-fluorophenyl)ethylideneamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes 1-(2-fluorophenyl)ethylideneamine a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(11-12-2)8-5-3-4-6-9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBXYYZPYRDCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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